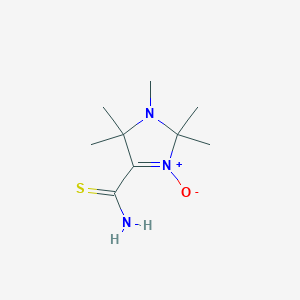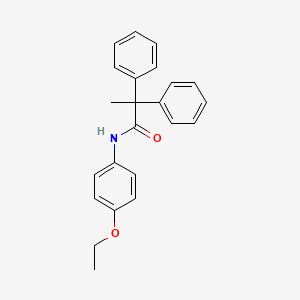![molecular formula C17H15N3OS B5850245 1-METHYL-N~3~-[2-(PHENYLSULFANYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B5850245.png)
1-METHYL-N~3~-[2-(PHENYLSULFANYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-METHYL-N~3~-[2-(PHENYLSULFANYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a phenylsulfanyl group attached to the phenyl ring, which is further connected to the pyrazole ring
Preparation Methods
The synthesis of 1-METHYL-N~3~-[2-(PHENYLSULFANYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions to form the pyrazole core.
Introduction of the phenylsulfanyl group: This step involves the nucleophilic substitution of a suitable phenylsulfanyl precursor onto the phenyl ring of the pyrazole derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-METHYL-N~3~-[2-(PHENYLSULFANYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the carboxamide group, using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-METHYL-N~3~-[2-(PHENYLSULFANYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Research: It is used in studies investigating enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-METHYL-N~3~-[2-(PHENYLSULFANYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl group and the pyrazole ring play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. The compound may inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation.
Comparison with Similar Compounds
1-METHYL-N~3~-[2-(PHENYLSULFANYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other pyrazole derivatives such as:
1-Methyl-3-phenyl-1H-pyrazole-5-carboxamide: Lacks the phenylsulfanyl group, resulting in different biological activity and chemical reactivity.
3-Phenyl-1H-pyrazole-5-carboxamide: Similar core structure but without the methyl group, affecting its pharmacokinetic properties.
1-Methyl-3-(4-nitrophenyl)-1H-pyrazole-5-carboxamide: Contains a nitro group instead of a phenylsulfanyl group, leading to different electronic properties and reactivity.
The uniqueness of this compound lies in the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-methyl-N-(2-phenylsulfanylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-20-12-11-15(19-20)17(21)18-14-9-5-6-10-16(14)22-13-7-3-2-4-8-13/h2-12H,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQRLJVSDGGWPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=CC=CC=C2SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(Dimethylamino)phenyl]-3-(3-methylphenyl)thiourea](/img/structure/B5850163.png)
![4-[(4-methyl-2-nitrophenyl)sulfonyl]morpholine](/img/structure/B5850169.png)
![5-[(4-Fluorophenyl)sulfonylmethyl]-1-phenyltetrazole](/img/structure/B5850174.png)


![1-[3-(PYRROLIDINE-1-SULFONYL)BENZOYL]AZEPANE](/img/structure/B5850180.png)




![2,5-dimethyl-N-[(3-nitrophenyl)methyl]aniline](/img/structure/B5850225.png)
![1-(2,4-dimethoxyphenyl)-N-[(2,5-dimethoxyphenyl)methyl]methanamine](/img/structure/B5850238.png)

![benzyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5850263.png)
